
Gingerglycolipid B
Vue d'ensemble
Description
Gingerglycolipid B is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound is found in ginger (Zingiber officinale Roscoe) and has been studied for its various biological activities, including anti-ulcer and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gingerglycolipid B involves the esterification of a glycosylglycerol with a fatty acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of ginger rhizomes followed by purification. The extraction process involves the use of solvents like ethanol or methanol to extract the lipid compounds from the ginger rhizomes. The extract is then subjected to chromatographic separation to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the fatty acyl chain is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester linkage to an alcohol group, resulting in the formation of glycosylglycerol derivatives.
Substitution: Substitution reactions can occur at the glycosyl moiety, where different substituents can replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Oxidized fatty acyl derivatives.
Reduction: Glycosylglycerol derivatives with alcohol groups.
Substitution: Substituted glycosylglycerol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying glycosylation reactions and lipid metabolism.
Biology: Investigated for its role in cellular signaling and membrane structure.
Mécanisme D'action
Gingerglycolipid B exerts its effects through various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Gingerglycolipid B is unique among glycosylmonoacylglycerols due to its specific fatty acyl chain and glycosyl moiety. Similar compounds include:
Gingerglycolipid A: Another glycosylmonoacylglycerol found in ginger with similar biological activities.
Gingerglycolipid C: Exhibits strong binding interactions with 3CL pro of SARS-CoV-2, making it a potential therapeutic agent against COVID-19.
2-Linoleoylglycerol: Inhibits the activity of anandamide and 2-arachidonolyglycerol in humans.
This compound stands out due to its specific molecular structure and its potent anti-ulcer and anti-tumor activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISGSDYAIIBMO-UMLSMIIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316111 | |
| Record name | Gingerglycolipid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88168-90-5 | |
| Record name | Gingerglycolipid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerglycolipid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerglycolipid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)

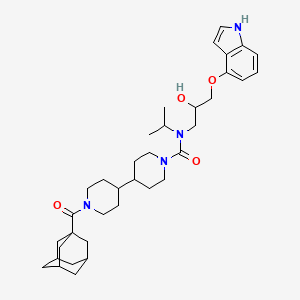
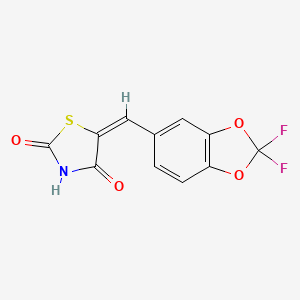
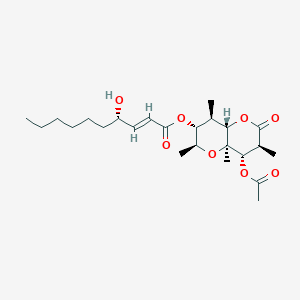
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)


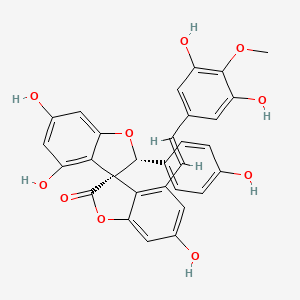

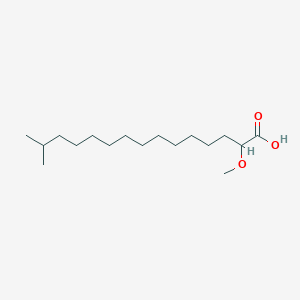


![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
